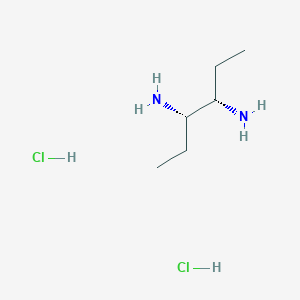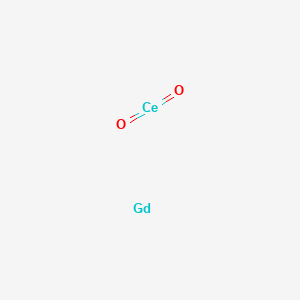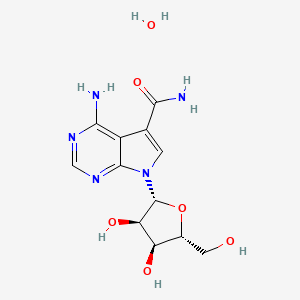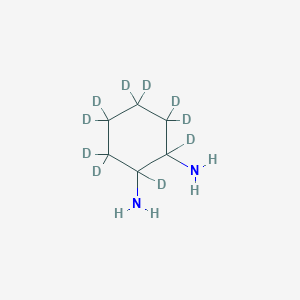
N,N,N-trioctyloctan-1-aminium hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-trioctyloctan-1-aminium hydrate is a quaternary ammonium compound with the chemical formula C32H68N. It is known for its surfactant properties and is commonly used in various industrial applications. The compound consists of a positively charged ammonium ion and a long hydrophobic alkyl chain, making it effective in reducing surface tension and acting as an emulsifier.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-trioctyloctan-1-aminium hydrate typically involves the quaternization of octylamine with an alkyl halide. The reaction is carried out in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction can be represented as follows:
Octylamine+Alkyl Halide→N,N,N-trioctyloctan-1-aminium Halide
The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same quaternization reaction but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N,N-trioctyloctan-1-aminium hydrate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halide ion is replaced by other nucleophiles.
Complexation Reactions: It can form complexes with metal ions, which are useful in extraction and separation processes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide, typically under mild conditions.
Complexation: Metal salts such as copper(II) chloride and nickel(II) sulfate are used in aqueous solutions.
Major Products
Substitution: The major products are the substituted ammonium salts.
Complexation: The major products are the metal-ammonium complexes, which are often soluble in organic solvents.
Scientific Research Applications
Chemistry
N,N,N-trioctyloctan-1-aminium hydrate is used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology
In biological research, it is used as a surfactant to solubilize hydrophobic compounds and in the preparation of liposomes for drug delivery.
Medicine
The compound is explored for its potential in drug formulation, particularly in enhancing the bioavailability of poorly soluble drugs.
Industry
Industrially, it is used in the formulation of detergents, fabric softeners, and emulsifiers in various products.
Mechanism of Action
The mechanism of action of N,N,N-trioctyloctan-1-aminium hydrate involves its ability to reduce surface tension and form micelles. The hydrophobic alkyl chains interact with non-polar substances, while the hydrophilic ammonium ion interacts with water, allowing for the solubilization of hydrophobic compounds in aqueous solutions.
Comparison with Similar Compounds
Similar Compounds
Tetraoctylammonium Chloride: Similar in structure but with different alkyl chain lengths.
Trimethyl-1-propanaminium Iodide: Another quaternary ammonium compound with different functional groups.
Uniqueness
N,N,N-trioctyloctan-1-aminium hydrate is unique due to its specific alkyl chain length, which provides optimal surfactant properties for various applications. Its ability to form stable emulsions and micelles makes it particularly valuable in industrial and research settings.
Properties
Molecular Formula |
C32H70NO+ |
|---|---|
Molecular Weight |
484.9 g/mol |
IUPAC Name |
tetraoctylazanium;hydrate |
InChI |
InChI=1S/C32H68N.H2O/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H2/q+1; |
InChI Key |
DCFYRBLFVWYBIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



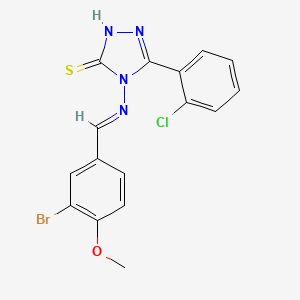
![4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12056557.png)

![3-(4-Methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B12056576.png)
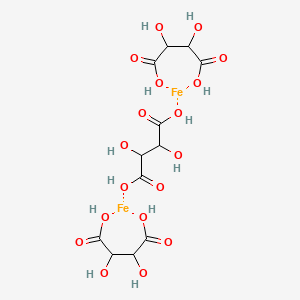

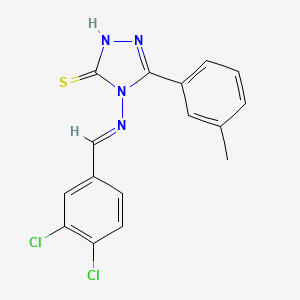
![3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone;hydrate;hydrochloride](/img/structure/B12056590.png)
